3-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
The compound “3-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one” belongs to the class of pyridopyrimidines . Pyridopyrimidines are fused hetero-bicyclic nuclei containing pyridine and pyrimidine rings. They have shown diverse pharmacological activities, particularly anti-inflammatory, cytotoxic, antimicrobial, phosphodiesterase inhibitors, and cytokine inhibitors .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various synthetic protocols . For instance, one synthetic pathway used to obtain these core structures involved a three-step reaction sequence, consisting of S N Ar reaction, Buchwald cross-coupling, and deprotection .
Molecular Structure Analysis
The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine. There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridopyrimidines include S N Ar reaction, Buchwald cross-coupling, and deprotection .
Scientific Research Applications
Construction of Lanthanide-Organic Complexes
This compound has been used in the construction of lanthanide-organic complexes . These complexes are composed of 2-D layers, which further construct a 3-D supramolecular network . Each 2-D layer in these complexes is composed of 1-D Eu-ox infinite chains, which are further connected by biconnected HPDH− ligands .
Photoluminescence for Sensing Small Molecules
The photoluminescent properties of these lanthanide-organic complexes were studied in the solid state at room temperature . The complexes exhibit metal centered luminescence with characteristic red, green and pink emission . These properties make them potential candidates for sensing small molecules .
Synthesis of 2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-ones
A clean, green, efficient and facile protocol was developed for the synthesis of a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water with good yield . This synthesis was achieved by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation . The DBU–H2O system can be recycled five times without activity loss .
Development of Green Chemistry
The aforementioned synthesis method contributes to the development of green chemistry . It is a clean and efficient protocol that uses water as a solvent and can be recycled multiple times without losing its activity .
Mechanism of Action
Target of Action
Compounds with similar structures have been actively studied in the field of tyrosine kinase inhibitors (tkis) for the development of drug candidates against diverse types of cancers .
Mode of Action
It’s known that 5,6-dihydropyrido [2,3- d ]pyrimidin-7 (8 h )-ones, a scaffold to which this compound belongs, are very reluctant to dehydrogenate to give c5–c6 unsaturated compounds, usually with higher activity .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways related to cancer treatment .
Result of Action
Compounds with similar structures have been known to exhibit anti-cancer properties .
properties
IUPAC Name |
3-[2-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c26-17(13-25-15-5-1-2-6-16(15)29-20(25)27)24-7-3-4-14-12-21-19(22-18(14)24)23-8-10-28-11-9-23/h1-2,5-6,12H,3-4,7-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCGVSGACDRHJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)CN3C4=CC=CC=C4OC3=O)N5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one |
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